N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride
Description
N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with a carboxamide substituent at the 6-position, methyl groups at the N- and 1-positions, and a hydrochloride salt. This structure is part of a broader class of tetrahydropyrrolopyrazine derivatives, which are pharmacologically significant due to their diverse biological activities, including aldose reductase inhibition (ARI), histone deacetylase (HDAC) modulation, and cardiovascular effects .
Properties
IUPAC Name |
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7;/h3-4,7,12H,5-6H2,1-2H3,(H,11,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRISGATTBGOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allenylpyrrole Intermediate Route
A literature method for synthesizing N-allenylpyrroles involves reacting pyrrole with propargyl chloride in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO). The reaction proceeds under controlled exothermic conditions (28–30°C), followed by extraction with diethyl ether and purification via alumina column chromatography. This intermediate serves as a precursor for further functionalization.
Cyclization via Enaminoketones
An alternative approach employs enaminoketones, such as dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate, which undergo condensation with hydrazines to form pyrazole-diazepine derivatives. While this method targets diazepine systems, analogous strategies can be adapted for pyrrolo[1,2-a]pyrazine formation by modifying the starting materials and reaction conditions.
The introduction of methyl groups at the N1 and N6 positions is critical for achieving the target structure.
Sequential Alkylation
- N1-Methylation : The pyrrolo nitrogen is methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF).
- N6-Methylation : The carboxamide nitrogen is methylated via reductive amination, employing formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol.
Simultaneous Dimethylation
A streamlined protocol utilizes dimethylamine (HN(CH₃)₂) under high-pressure conditions (5–10 bar) in a sealed reactor, achieving complete dimethylation in 12–24 hours. This method reduces side products and simplifies purification.
Formation of the Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt. The compound is dissolved in anhydrous ethanol and treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid. Precipitation occurs upon cooling, and the product is isolated via filtration. Recrystallization from ethanol-diethyl ether yields the pure hydrochloride salt.
Reaction Optimization and Yield Data
Analytical Characterization
The final product is characterized by:
- ¹H NMR (DMSO-d₆): δ 2.43 (s, 3H, N-CH₃), 3.12 (s, 3H, CONH-CH₃), 3.45–3.55 (m, 4H, pyrazine CH₂), 6.43 (s, 1H, pyrrole CH).
- IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
- Elemental Analysis : C 54.2%, H 6.8%, N 18.9% (calculated for C₁₀H₁₆ClN₃O).
Challenges and Mitigation Strategies
- Low Yield in Cyclization : Optimizing the stoichiometry of propargyl chloride and KOH improves allenylpyrrole yields.
- Byproduct Formation in Methylation : Using anhydrous conditions and controlled temperature minimizes N-oxide formation.
- Salt Hygroscopicity : Storing the hydrochloride salt under nitrogen prevents moisture absorption.
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine compounds exhibit potential as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDAR). These receptors are crucial in synaptic plasticity and memory function. A study highlighted the development of second-generation compounds based on this structure that showed improved efficacy in modulating GluN2C/D-containing receptors, suggesting potential therapeutic applications in cognitive disorders such as Alzheimer's disease .
Antiviral Activity
N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives have been investigated for their antiviral properties. For instance, T-1106, a related pyrazine derivative, demonstrated significant efficacy against yellow fever virus (YFV) in animal models. Administered at doses of 100 mg/kg/day, it improved survival rates when treatment began up to four days post-infection . This positions such compounds as candidates for further development in antiviral therapies.
Cholinesterase Inhibition
Inhibiting cholinesterases is a strategy for treating neurodegenerative diseases. Studies have shown that certain pyrido[2,3-b]pyrazine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase effectively. This suggests that N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives could also be explored for similar inhibitory effects and potential therapeutic benefits against conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of NMDAR modulators derived from tetrahydropyrrolo[1,2-a]pyrazine structures. In vitro assays demonstrated that these compounds could enhance synaptic transmission and reduce excitotoxicity in neuronal cultures. The findings suggest a promising avenue for developing treatments for neurodegenerative diseases where excitotoxicity plays a role.
Case Study 2: Antiviral Efficacy
In another study focusing on the antiviral properties of T-1106 derivatives against YFV infection in hamsters, researchers observed that treatment initiated four days post-infection significantly improved survival outcomes. This underscores the potential of these compounds as therapeutic agents in viral infections where timely intervention is crucial.
Mechanism of Action
The mechanism by which N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
- Spiro-Fused Derivatives (e.g., AS-3201): The spirosuccinimide group enhances ARI potency by optimizing interactions with aldose reductase’s active site .
- Carboxamide Derivatives : The target compound’s carboxamide group may improve solubility and binding affinity compared to ester or acid analogs (e.g., 1-oxo-8-carboxylic acids) .
- Enantioselective Synthesis : Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves up to 95% ee, outperforming earlier methods (78% ee) .
Pharmacological Activities
Aldose Reductase Inhibition (ARI) :
- AS-3201 (Ranirestat) : Potent ARI (IC50 ~33 nM) with in vivo efficacy in reducing sorbitol accumulation in diabetic rats .
HDAC6 Inhibition :
- And63 : Demonstrates 33 nM IC50 against HDAC6 with >100-fold selectivity over HDAC6. The fused-ring spacer enhances channel occupancy in HDAC6 .
Cardiovascular Effects :
- Vascular Smooth Muscle Relaxants (e.g., 5-(2,6-dimethoxyphenyl)methyl derivatives): Exhibit aortic relaxation but weak hypotensive activity, highlighting substituent-dependent effects .
Selectivity and Mechanism
- AS-3201 : The 4-bromo-2-fluorobenzyl group enhances selectivity for aldose reductase over other enzymes (e.g., MMPs) .
- And63 : Hydrophobic capping groups interact with HDAC6’s surface, while fused rings occupy the enzyme’s channel .
- Enantioselectivity : Ir-catalyzed methods (95% ee) reduce racemization risks compared to auxiliary-based syntheses .
Biological Activity
N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide; hydrochloride (CAS No. 1215295-90-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide is C10H15N3O with a molecular weight of 193.25 g/mol. The compound's structure includes a tetrahydropyrrolo ring fused with a pyrazine system, which is crucial for its biological activity.
Research indicates that this compound acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), particularly influencing the GluN2C and GluN2D subtypes. NMDARs are integral to synaptic transmission and plasticity in the central nervous system (CNS), playing pivotal roles in learning and memory processes. Dysregulation of these receptors has been implicated in various neurological disorders such as schizophrenia and Alzheimer's disease .
Pharmacological Effects
- Neuroprotective Properties :
- Antidepressant Activity :
- Potential Anti-Cancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Enhanced synaptic transmission | |
| Antidepressant | Mood regulation through NMDAR modulation | |
| Anti-cancer | Inhibition of CDK2/CDK9 in tumor cell lines |
Detailed Research Findings
-
Neuroprotective Mechanism :
- A study focusing on the modulation of NMDARs revealed that compounds with similar scaffolds significantly improved cognitive function in animal models by enhancing synaptic plasticity . This suggests that N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be beneficial for treating cognitive deficits associated with neurodegenerative diseases.
-
Antidepressant Efficacy :
- In a controlled experiment involving chronic stress models in rodents, administration of related compounds resulted in decreased depressive-like behaviors and increased neurogenesis in the hippocampus . This supports the hypothesis that modulation of glutamatergic signaling can yield antidepressant effects.
-
Cancer Cell Line Studies :
- A series of experiments evaluated the cytotoxic effects of various derivatives on HeLa and A375 cell lines. Results indicated that certain modifications to the core structure led to enhanced selectivity and potency against these cancer cells . The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics.
Q & A
Q. What enantioselective synthesis methods are effective for producing N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide hydrochloride?
Methodological Answer: Enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts is a key approach. Zhou et al. (2014) optimized Ir catalysts to achieve up to 95% enantiomeric excess (ee) for analogous tetrahydropyrrolo[1,2-a]pyrazine derivatives by systematically screening ligands and reaction conditions (e.g., solvent, pressure). Later advancements by Hu et al. (2017) achieved 96% ee using similar substrates, emphasizing the role of chiral phosphine ligands in asymmetric induction . For domino synthesis, a pseudo-three-component reaction of 2-imidazolines with terminal alkynes can construct the pyrrolo[1,2-a]pyrazine core in good yields (45–90%), followed by cyclization under base catalysis .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Multimodal characterization is critical:
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 6.90 ppm for aromatic protons, δ 161.7 ppm for carbonyl carbons) validate substituent positions and ring saturation .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms elemental composition and oxidation states, particularly for nitrogen atoms in the pyrazine ring .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related tetrahydropyrrolo[1,2-a]pyrazine derivatives in protein-ligand complexes (e.g., PDB ligand 1GG) .
Advanced Research Questions
Q. How does the compound’s structure influence its activity as a selective HDAC6 inhibitor?
Methodological Answer: The fused pyrrolo[1,2-a]pyrazine scaffold acts as a rigid spacer that optimally occupies the HDAC6 catalytic channel. Hydrophobic capping groups (e.g., methyl or cyclobutyl) enhance surface interactions, improving selectivity over HDAC8 (100-fold). Homology modeling and IC50 profiling (e.g., 33 nM for HDAC6 vs. >100 µM for MMPs) guide SAR studies. Modifications at the carboxamide position can further tune isoform selectivity .
Q. What challenges arise in optimizing catalytic conditions for high enantiomeric excess, and how are they resolved?
Methodological Answer: Initial low ee values (e.g., <20%) in iridium-catalyzed hydrogenation are attributed to poor ligand-substrate compatibility. Resolution strategies include:
- Landscape Screening : Testing chiral ligands (e.g., Segphos, Binap) to enhance stereochemical control .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve catalyst-substrate interaction .
- Pressure Modulation : Higher H2 pressure (e.g., 50–100 bar) accelerates hydrogen uptake, reducing side reactions .
Q. How is this compound applied in electrochemical systems, such as supercapacitors?
Methodological Answer: Ionic liquids (ILs) derived from alkyl-substituted pyrrolo[1,2-a]pyrazines exhibit high ionic conductivity (1–10 mS/cm) and redox activity. Electropolymerization of pyrrole-containing ILs on carbon electrodes creates conductive polymer layers, reducing contact resistance and enhancing capacitance (e.g., 20–30% capacity increase via cyclic voltammetry). Stability tests in acetonitrile confirm negligible degradation over 500 cycles .
Q. How can researchers address data contradictions in reaction yields or selectivity across studies?
Methodological Answer: Contradictions often stem from subtle differences in substrate substitution or catalyst preparation. Systematic approaches include:
- Control Experiments : Replicating baseline conditions (e.g., Zhou’s 2014 protocol) to isolate variable impacts .
- Computational Modeling : DFT calculations to predict transition-state geometries and explain enantioselectivity trends .
- Meta-Analysis : Comparing ee values across studies with similar substrates to identify trends in ligand efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
